molecular formula C12H12N2O2 B15068590 N-((8-Hydroxyquinolin-2-yl)methyl)acetamide CAS No. 648896-21-3

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

Cat. No.: B15068590
CAS No.: 648896-21-3
M. Wt: 216.24 g/mol
InChI Key: CJRALVYWBVXEEF-UHFFFAOYSA-N
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Description

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetamide in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, formaldehyde, and acetamide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds, which can have varying biological activities and chemical properties .

Scientific Research Applications

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand that can bind to metal ions, forming stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes that require metal ions as cofactors, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is unique due to its specific substitution pattern, which enhances its ability to form stable metal complexes and its potential therapeutic applications. The presence of the acetamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved biological activities and pharmacokinetic properties .

Properties

CAS No.

648896-21-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-[(8-hydroxyquinolin-2-yl)methyl]acetamide

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15)

InChI Key

CJRALVYWBVXEEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1

Origin of Product

United States

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